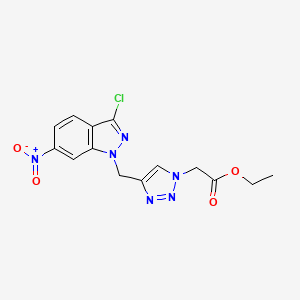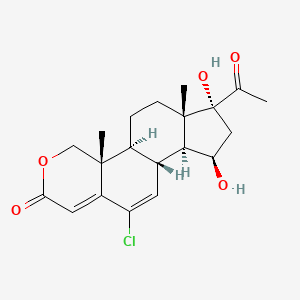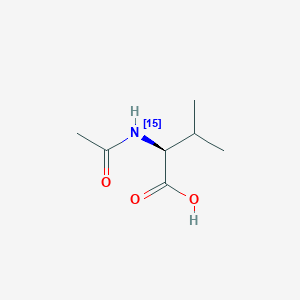
Antileishmanial agent-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-3 is a compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health risks. The compound has shown promising results in inhibiting the growth of Leishmania parasites, making it a potential candidate for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-3 involves the preparation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The synthetic route typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The reaction yields are generally between 69% and 84% .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which may exhibit varying degrees of antileishmanial activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Antileishmanial agent-3 involves targeting the N-myristoyltransferase enzyme in Leishmania parasites. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of the enzyme, inhibiting its function and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: A well-known antileishmanial agent with high potency but significant toxicity.
Miltefosine: An oral drug used for treating leishmaniasis, known for its broad-spectrum activity.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties
Uniqueness
Antileishmanial agent-3 stands out due to its specific targeting of the N-myristoyltransferase enzyme, which is less common among other antileishmanial agents. This targeted approach may result in fewer side effects and improved efficacy compared to broader-spectrum drugs .
Properties
Molecular Formula |
C14H13ClN6O4 |
|---|---|
Molecular Weight |
364.74 g/mol |
IUPAC Name |
ethyl 2-[4-[(3-chloro-6-nitroindazol-1-yl)methyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3 |
InChI Key |
MCCHNZYSPZWPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)



